molecular formula C5H9BrMg B108618 Bromocyclopentylmagnesium CAS No. 33240-34-5

Bromocyclopentylmagnesium

Cat. No. B108618
CAS RN: 33240-34-5
M. Wt: 173.33 g/mol
InChI Key: JMPXNLAYOWCGCW-UHFFFAOYSA-M
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Description

Bromocyclopentylmagnesium is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. These reagents are typically prepared by reacting an alkyl or aryl halide with magnesium in the presence of a suitable solvent, such as diethyl ether or tetrahydrofuran (THF). The resulting Grignard reagents are highly reactive and can participate in a variety of chemical reactions, making them valuable tools for constructing complex organic molecules .

Synthesis Analysis

The synthesis of Grignard reagents, including bromocyclopentylmagnesium, often involves the use of activated magnesium, which can be achieved by using an alloy of magnesium with another metal, such as copper. This activation enhances the reactivity of magnesium, facilitating the formation of the Grignard reagent . In some cases, the synthesis of Grignard reagents can be tuned by the choice of metal, as seen in the synthesis of cyclopentylmagnesium bromide, where the presence of ZnCl2 can influence the reaction outcome .

Molecular Structure Analysis

The molecular structure of Grignard reagents can be complex, often involving dimeric or polymeric forms. For example, the structure of the dimeric ethylmagnesium bromide/diisopropyl ether complex has been studied using single-crystal X-ray diffraction techniques, revealing a four-coordinate magnesium atom with bridging bromine atoms . Similarly, the structure of an unsolvated adduct of dineopentylmagnesium and neopentylmagnesium bromide consists of a polymeric chain with tetracoordinate magnesium atoms .

Chemical Reactions Analysis

Grignard reagents are known for their versatility in chemical reactions. They can be used for nucleophilic addition to carbonyl compounds, leading to the formation of alcohols. The facial selectivity of these additions can be influenced by substituents and reaction conditions, as well as the use of Lewis acids . Additionally, Grignard reagents can undergo exchange reactions with other halides, as demonstrated by the selective bromine-magnesium exchange to synthesize pyridylselenium compounds . They can also participate in transmetalation reactions, as shown by the conversion of α-bromocyclopropyltin compounds to α-bromocyclopropyllithium reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of Grignard reagents like bromocyclopentylmagnesium are influenced by their molecular structure and the nature of the solvent used during their preparation and reactions. These reagents are typically sensitive to moisture and air, requiring anhydrous conditions and inert atmospheres for handling and storage. The reactivity of Grignard reagents can be modulated by temperature, as seen in the stability of α-bromocyclopropylmagnesium chloride compounds at low temperatures . The presence of oxygen in certain positions can also affect the reactivity of secondary alkylmagnesium bromides with anhydrides .

Safety And Hazards

Specific safety and hazard information for Bromocyclopentylmagnesium is not available in the resources I have .

properties

IUPAC Name

magnesium;cyclopentane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9.BrH.Mg/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPXNLAYOWCGCW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[CH-]C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067756
Record name Magnesium, bromocyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromocyclopentylmagnesium

CAS RN

33240-34-5
Record name Magnesium, bromocyclopentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033240345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, bromocyclopentyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, bromocyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromocyclopentylmagnesium
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